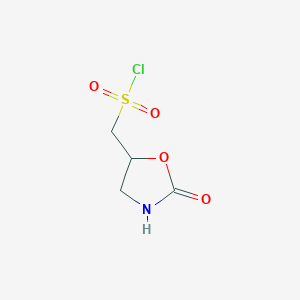
N-(2-(4-(2-(4-(Isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophen-2-carbonsäureamidhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Using N-Boc-piperazine, couple it with the intermediate amide under conditions that facilitate peptide bond formation, followed by deprotection of the Boc group.
Incorporation of the Isopropylthio Phenylacetyl Group
Perform a Friedel-Crafts acylation of 4-(isopropylthio)benzoyl chloride with the free amine on the piperazine ring, using a suitable Lewis acid like AlCl3.
Industrial Production Methods
Scaling up this compound for industrial production requires optimization of each step to ensure high yields and purity. Techniques such as continuous flow synthesis and the use of automated synthesis platforms can be employed to achieve efficient large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride has numerous applications in scientific research:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Explored for its binding properties to biological targets, including receptors and enzymes.
Medicine: : Investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer research.
Industry: : Applied in the development of novel materials and as a catalyst in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps. A common synthetic route includes:
Formation of the Thiophene Carboxamide Core
Starting with thiophene-2-carboxylic acid, convert it to thiophene-2-carboxamide via an amide formation reaction using appropriate amine sources and coupling agents like EDCI or DCC.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride undergoes several types of chemical reactions:
Oxidation: : Undergoes oxidation reactions primarily at the thiophene ring and the isopropylthio group.
Reduction: : Can be reduced at the carbonyl functionalities in the presence of reducing agents like lithium aluminum hydride.
Substitution: : Shows reactivity in nucleophilic substitution reactions, especially at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: : Utilizing oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Employing reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Typical conditions involve nucleophiles such as alkyl halides in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides and sulfones derived from the isopropylthio group.
Reduction Products: : Alcohols and secondary amines from the reduction of carbonyl and amide functionalities.
Substitution Products: : N-alkylated derivatives when nucleophilic substitution occurs at the piperazine nitrogen.
Wirkmechanismus
The mechanism by which N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets:
Molecular Targets: : Targets receptors such as G-protein coupled receptors (GPCRs) and enzymes like proteases.
Pathways Involved: : Modulates signaling pathways related to inflammation, apoptosis, and cellular proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-(2-(4-(methylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride: : Differs by the presence of a methylthio group instead of an isopropylthio group.
N-(2-(4-(2-(4-(ethylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride: : Contains an ethylthio group rather than an isopropylthio group.
Highlighting Its Uniqueness
The unique presence of the isopropylthio group in N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride contributes to its distinct physicochemical properties and biological activities, setting it apart from similar compounds.
That’s a deep dive into your compound! What’s next on the agenda?
Eigenschaften
IUPAC Name |
N-[2-[4-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S2.ClH/c1-17(2)29-19-7-5-18(6-8-19)16-21(26)25-13-11-24(12-14-25)10-9-23-22(27)20-4-3-15-28-20;/h3-8,15,17H,9-14,16H2,1-2H3,(H,23,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJYZBKHKUZQSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)
![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)

![Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate](/img/structure/B2399704.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2399706.png)


![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)
